(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde
Overview
Description
(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde is an organic compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a propionaldehyde moiety. This compound is of interest in organic synthesis due to its unique reactivity and the stability conferred by the TBDPS group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine. The reaction proceeds under mild conditions, often at room temperature, to yield the protected alcohol. Subsequent oxidation of the alcohol to the aldehyde can be achieved using reagents like Dess-Martin periodinane or Swern oxidation conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The TBDPS group can be selectively removed under mild acidic conditions, such as with tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Tetrabutylammonium fluoride (TBAF).
Major Products Formed
Oxidation: (S)-2-(tert-Butyldiphenylsilanyloxy)propionic acid.
Reduction: (S)-2-(tert-Butyldiphenylsilanyloxy)propanol.
Substitution: Removal of the TBDPS group yields the free alcohol or aldehyde.
Scientific Research Applications
(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of chiral compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Used in the production of fine chemicals and as a protecting group in the synthesis of sensitive molecules.
Mechanism of Action
The mechanism of action of (S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde primarily involves its role as a protecting group. The TBDPS group stabilizes the molecule by preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(tert-Butyldimethylsilanyloxy)propionaldehyde: Similar protecting group but with dimethyl instead of diphenyl groups.
(S)-2-(tert-Butyldiphenylsilanyloxy)ethanol: Similar structure but with an alcohol instead of an aldehyde group.
(S)-2-(tert-Butyldiphenylsilanyloxy)acetic acid: Similar structure but with a carboxylic acid instead of an aldehyde group.
Uniqueness
(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde is unique due to the combination of the TBDPS protecting group and the propionaldehyde moiety. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(2S)-2-[tert-butyl(diphenyl)silyl]oxypropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2Si/c1-16(15-20)21-22(19(2,3)4,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-16H,1-4H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMPJLZPEZKPND-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445528 | |
Record name | (2S)-2-{[tert-Butyl(diphenyl)silyl]oxy}propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87696-33-1 | |
Record name | (2S)-2-{[tert-Butyl(diphenyl)silyl]oxy}propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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